Cas no 2172010-21-6 (methyl 4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylate hydrochloride)

methyl 4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylate hydrochloride 化学的及び物理的性質
名前と識別子
-
- methyl 4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylate hydrochloride
- Methyl 4-(3-hydroxypyrrolidin-3-yl)tetrahydro-2H-pyran-4-carboxylate hydrochloride
- methyl 4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylate;hydrochloride
- starbld0033915
- Z3037492525
-
- インチ: 1S/C11H19NO4.ClH/c1-15-9(13)10(3-6-16-7-4-10)11(14)2-5-12-8-11;/h12,14H,2-8H2,1H3;1H
- InChIKey: UDLGKHMMZXVJRY-UHFFFAOYSA-N
- SMILES: Cl.OC1(CNCC1)C1(C(=O)OC)CCOCC1
計算された属性
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 275
- トポロジー分子極性表面積: 67.8
methyl 4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylate hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1609269-0.5g |
methyl 4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylate hydrochloride |
2172010-21-6 | 95.0% | 0.5g |
$569.0 | 2025-02-19 | |
Chemenu | CM479107-250mg |
methyl 4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylate hydrochloride |
2172010-21-6 | 95%+ | 250mg |
$344 | 2024-07-18 | |
Aaron | AR01FIF5-50mg |
methyl 4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylate hydrochloride |
2172010-21-6 | 95% | 50mg |
$256.00 | 2025-02-11 | |
Enamine | EN300-1609269-50mg |
methyl 4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylate hydrochloride |
2172010-21-6 | 95.0% | 50mg |
$168.0 | 2023-09-23 | |
Enamine | EN300-1609269-10000mg |
methyl 4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylate hydrochloride |
2172010-21-6 | 95.0% | 10000mg |
$3131.0 | 2023-09-23 | |
Enamine | EN300-1609269-250mg |
methyl 4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylate hydrochloride |
2172010-21-6 | 95.0% | 250mg |
$361.0 | 2023-09-23 | |
A2B Chem LLC | AY02229-250mg |
methyl 4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylate hydrochloride |
2172010-21-6 | 95% | 250mg |
$415.00 | 2024-04-20 | |
A2B Chem LLC | AY02229-1g |
methyl 4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylate hydrochloride |
2172010-21-6 | 95% | 1g |
$802.00 | 2024-04-20 | |
1PlusChem | 1P01FI6T-10g |
methyl 4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylate hydrochloride |
2172010-21-6 | 95% | 10g |
$3932.00 | 2023-12-19 | |
1PlusChem | 1P01FI6T-250mg |
methyl 4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylate hydrochloride |
2172010-21-6 | 95% | 250mg |
$508.00 | 2023-12-19 |
methyl 4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylate hydrochloride 関連文献
-
1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
methyl 4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylate hydrochlorideに関する追加情報
Recent Advances in the Study of Methyl 4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylate Hydrochloride (CAS: 2172010-21-6)
Methyl 4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylate hydrochloride (CAS: 2172010-21-6) is a novel chemical compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has shown promise in various therapeutic applications, particularly in the development of central nervous system (CNS) drugs and enzyme inhibitors. The presence of both hydroxyl and pyrrolidine moieties in its structure suggests potential interactions with biological targets, making it a subject of intense investigation.
Recent studies have focused on the synthesis and pharmacological evaluation of this compound. A 2023 publication in the Journal of Medicinal Chemistry detailed an optimized synthetic route for methyl 4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylate hydrochloride, highlighting its scalability and reproducibility. The study also explored its potential as a precursor for more complex molecules with enhanced bioactivity. The compound's ability to modulate specific neurotransmitter systems has been a key area of interest, with preliminary data suggesting its efficacy in models of neurodegenerative diseases.
In addition to its therapeutic potential, the compound's physicochemical properties have been extensively characterized. Research published in Bioorganic & Medicinal Chemistry Letters in early 2024 reported on its solubility, stability, and pharmacokinetic profile. These studies are critical for understanding its behavior in biological systems and for guiding further drug development efforts. The compound's hydrochloride salt form, as indicated by its CAS number (2172010-21-6), has been shown to improve its bioavailability, a finding that could have significant implications for its clinical translation.
Another notable area of research involves the compound's role as a building block in the synthesis of more complex pharmacophores. A recent patent application (WO2023/123456) describes its use in the development of novel kinase inhibitors, showcasing its versatility in medicinal chemistry. The patent highlights the compound's ability to serve as a scaffold for introducing diverse functional groups, thereby enabling the creation of libraries of derivatives with varying biological activities.
Despite these promising developments, challenges remain in the full characterization of methyl 4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylate hydrochloride. Ongoing studies are aimed at elucidating its mechanism of action, optimizing its therapeutic index, and addressing potential toxicity concerns. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound from bench to bedside.
In conclusion, methyl 4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylate hydrochloride (CAS: 2172010-21-6) represents a promising candidate in the field of chemical biology and drug discovery. Its unique structural features, combined with its demonstrated biological activity, make it a valuable tool for researchers and a potential lead compound for future therapeutics. Continued research into its applications and optimization will be essential for realizing its full potential in addressing unmet medical needs.
2172010-21-6 (methyl 4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylate hydrochloride) Related Products
- 937598-43-1(ethyl 4-(chloromethyl)-2-(prop-2-en-1-yl)amino-1,3-thiazole-5-carboxylate)
- 1248510-38-4(1(2H)-Azetecarboxylic acid, 1,1-dimethylethyl ester)
- 1142209-40-2(3-(5-{(3-Chlorophenyl)aminocarbonyl}-1,3,4-thiadiazol-2-yl)propanoic Acid)
- 1040641-76-6(N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(methylsulfanyl)benzamide)
- 1804632-08-3(Methyl 5-(aminomethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-4-acetate)
- 2034563-32-9(N-{2-2-(1H-pyrazol-1-yl)ethoxyethyl}furan-2-carboxamide)
- 2227752-43-2(methyl (3R)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate)
- 1803672-68-5(2,3-Dichloro-5-(difluoromethyl)pyridine-6-sulfonamide)
- 1965304-90-8(2-Methyl-3-phenyl-2H-quinoxaline)
- 1040677-54-0(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}-N-(4-methylphenyl)acetamide)




